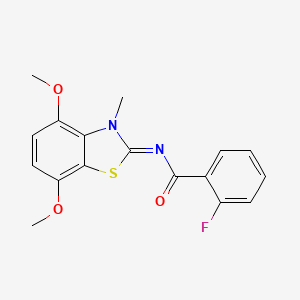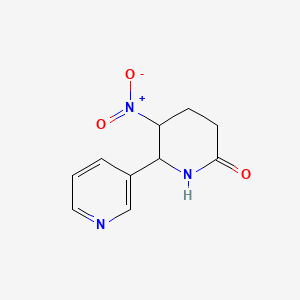![molecular formula C14H18N2O4S B2751785 Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034552-26-4](/img/structure/B2751785.png)
Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains a spirocyclic structure (azaspiro[2.5]octane), which is a polycyclic compound with two rings sharing a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the creation of the spirocyclic structure, and the introduction of the sulfonyl and carboxylate groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyridine ring and a spirocyclic structure, along with sulfonyl and carboxylate functional groups. These groups could potentially allow for various interactions and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring, for example, is electron-deficient and can undergo electrophilic substitution. The sulfonyl group could potentially be reduced, and the carboxylate group could participate in various reactions typical for carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a pyridine ring could potentially make the compound somewhat polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Peptide Synthesis Applications
A study by Suter et al. (2000) discusses the synthesis of a novel class of dipeptide synthons, including methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, demonstrating its application in peptide synthesis as a dipeptide building block. This highlights the potential of azaspirocyclic compounds in the synthesis of complex peptides (Suter, Stoykova, Linden, & Heimgartner, 2000).
Pharmacological Evaluation
Research by Kamiński et al. (2006) on N-(pyridine-2-yl) derivatives of azaspirocycles demonstrates the evaluation of these compounds for anticonvulsant activity, suggesting potential applications in the development of new therapeutic agents for epilepsy (Kamiński, Obniska, Zagórska, & Maciąg, 2006).
Drug Discovery and Chemistry
Wipf et al. (2004) detail the diversity-oriented synthesis of azaspirocycles, showcasing their conversion into functionalized pyrrolidines, piperidines, and azepines, scaffolds of considerable relevance for drug discovery (Wipf, Stephenson, & Walczak, 2004). This suggests the role of azaspirocyclic compounds in facilitating the discovery of new therapeutic molecules.
Organic Synthesis
A study by Arnott, Clayden, and Hamilton (2006) on azabicyclic amino acids involves the stereoselective cyclization of enolates of N-nicotinoyl glycine derivatives, leading to azabicyclic or azaspirocyclic lactams. This work demonstrates the utility of azaspirocyclic compounds in organic synthesis, particularly in the construction of complex amino acid derivatives (Arnott, Clayden, & Hamilton, 2006).
Safety and Hazards
Orientations Futures
The study of new compounds with complex structures like “Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate” is a vibrant area of research in organic and medicinal chemistry. Future work could involve synthesizing the compound, studying its properties, and exploring its potential applications .
Mécanisme D'action
Target of Action
The primary targets of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2Compounds with similar structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The exact mode of action of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2It can be inferred from related studies that these types of compounds may interact with their targets, leading to changes that inhibit the growth or viability of the target organism .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2Related compounds have been shown to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
The specific molecular and cellular effects of Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2Related compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may lead to the inhibition of this organism’s growth or viability.
Propriétés
IUPAC Name |
methyl 6-pyridin-3-ylsulfonyl-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-20-13(17)12-9-14(12)4-7-16(8-5-14)21(18,19)11-3-2-6-15-10-11/h2-3,6,10,12H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUVKJHMJPAMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2751706.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)
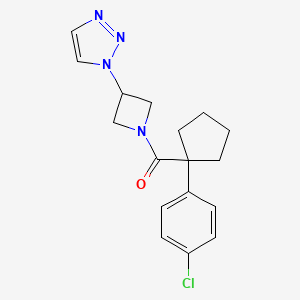
![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)
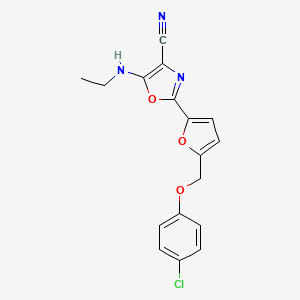

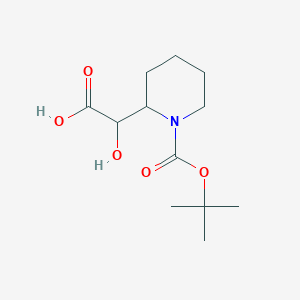
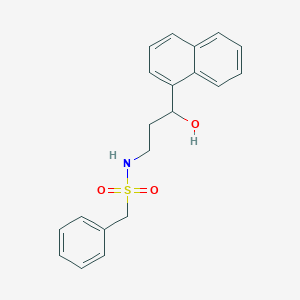

![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)
